molecular formula C10H13ClN2O B11941868 Butyric N2-(4-chlorophenyl)hydrazide CAS No. 22207-29-0

Butyric N2-(4-chlorophenyl)hydrazide

Cat. No.: B11941868
CAS No.: 22207-29-0
M. Wt: 212.67 g/mol
InChI Key: AOUUNTQHCIVKOX-UHFFFAOYSA-N
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Description

Butyric N2-(4-chlorophenyl)hydrazide is a hydrazide derivative characterized by a butyric acid backbone substituted with a 4-chlorophenyl group at the N2 position of the hydrazide moiety. Hydrazides and their derivatives, particularly those incorporating aryl groups like 4-chlorophenyl, are widely studied for their antimicrobial, anticancer, and antiviral activities due to their ability to interact with biological targets via hydrogen bonding, π-π stacking, and metal coordination . For instance, hydrazide derivatives bearing 4-chlorophenyl substituents have demonstrated selective cytotoxicity against cancer cells (e.g., HCT-116 colon cancer cells with IC50 values as low as 0.12 mg/mL) and moderate antibacterial activity (MIC = 32–64 μg/mL) . The 4-chlorophenyl group is a critical pharmacophore, enhancing lipophilicity and electronic effects, which improve membrane permeability and target binding .

Properties

CAS No.

22207-29-0

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

N'-(4-chlorophenyl)butanehydrazide

InChI

InChI=1S/C10H13ClN2O/c1-2-3-10(14)13-12-9-6-4-8(11)5-7-9/h4-7,12H,2-3H2,1H3,(H,13,14)

InChI Key

AOUUNTQHCIVKOX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NNC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyric N2-(4-chlorophenyl)hydrazide typically involves the reaction of butyric acid with 4-chlorophenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The purification process may involve additional steps such as distillation and crystallization to ensure the product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Butyric N2-(4-chlorophenyl)hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazides .

Scientific Research Applications

Butyric N2-(4-chlorophenyl)hydrazide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazide derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Butyric N2-(4-chlorophenyl)hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with target molecules, leading to the inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-(4-Chlorophenyl)-3-Hydroxypropanoate Hydrazide Derivatives

  • Structure: Feature a 3-(4-chlorophenyl)-3-hydroxypropanoate core linked to hydrazide.
  • Activity : Demonstrated potent antiproliferative effects against HCT-116 colon cancer cells (IC50 = 0.12–0.81 mg/mL) and selectivity for TRAP1-mediated pathways .
  • Comparison: The hydroxy and chlorophenyl groups enhance selectivity for cancer cells over normal cells (HEK-293), a trait likely shared by Butyric N2-(4-chlorophenyl)hydrazide due to structural similarity.

4-(4-Chlorophenyl)cyclohexanecarboxylic Acid Hydrazide–Hydrazones

  • Structure : Cyclohexane ring substituted with 4-chlorophenyl and hydrazide–hydrazone moieties.
  • Activity : Moderate antibacterial activity against S. aureus and E. coli (MIC = 32–64 μg/mL), though less potent than ciprofloxacin (MIC = 5 μg/mL) .
  • Comparison : The hydrazone Schiff base formation may improve antimicrobial activity compared to simple hydrazides, suggesting this compound could benefit from similar derivatization.

N-Aryl-2-N-(4-Chlorophenyl)amino-acetamide

  • Structure : Acetamide scaffold with N-aryl and 4-chlorophenyl groups.
  • Activity: Induced apoptosis in hepatocellular carcinoma via G2/M cell cycle arrest, outperforming thiophene hydrazide analogues .
  • Comparison : The 4-chlorophenyl group’s role in apoptosis induction is consistent across structurally diverse compounds, implying its importance in this compound’s mechanism.

Structure-Activity Relationships (SAR)

  • 4-Chlorophenyl Substitution : Enhances lipophilicity and electronic effects, improving target binding in both antimicrobial and anticancer contexts .
  • Hydrazide vs. Hydrazone : Hydrazones (Schiff bases) often show higher antimicrobial activity due to improved stability and membrane penetration .

Contradictions and Limitations

  • Antimicrobial Potency : While 4-chlorophenyl hydrazides show activity, they are often less potent than standard antibiotics (e.g., ciprofloxacin) .
  • Selectivity : Some derivatives (e.g., ) are cancer-selective, but others (e.g., ) may lack specificity, emphasizing the need for structural optimization.

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